CJ-13,610

Description

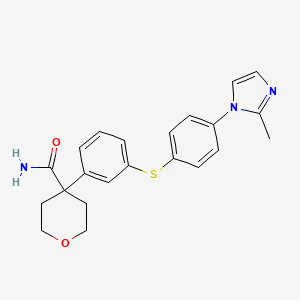

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2S/c1-16-24-11-12-25(16)18-5-7-19(8-6-18)28-20-4-2-3-17(15-20)22(21(23)26)9-13-27-14-10-22/h2-8,11-12,15H,9-10,13-14H2,1H3,(H2,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTONMHDLLMOOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC=C(C=C2)SC3=CC=CC(=C3)C4(CCOCC4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047273 | |

| Record name | 4-(3-{[4-(2-methyl-1H-imidazol-1-yl)phenyl]sulfanyl}phenyl)tetrahydro-2H-pyran-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179420-17-8 | |

| Record name | CJ 13610 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179420178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3-{[4-(2-methyl-1H-imidazol-1-yl)phenyl]sulfanyl}phenyl)tetrahydro-2H-pyran-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CJ-13610 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5275PJ1C59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Core Mechanism: A Selective Inhibitor of 5-Lipoxygenase

An In-Depth Technical Guide to the Mechanism of Action of CJ-13,610

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a compound is paramount. This guide provides a detailed examination of this compound, a novel therapeutic agent.

This compound is an orally active and reversible inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the arachidonic acid cascade.[1] Unlike older 5-LOX inhibitors such as Zileuton, this compound is distinguished by its non-redox and non-iron chelating properties.[2] This novel mechanism suggests a potentially improved safety profile.

The primary function of 5-LOX is to catalyze the initial step in the conversion of arachidonic acid into leukotrienes.[1] Leukotrienes are potent pro-inflammatory mediators involved in a variety of physiological and pathological processes.[3] By inhibiting 5-LOX, this compound effectively blocks the production of all leukotrienes, including Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[3][4] This interruption of the leukotriene synthetic pathway is central to its therapeutic effects.[3]

The inhibition of leukotriene synthesis has demonstrated potential therapeutic benefits in conditions such as asthma, liver fibrosis, and pain.[1]

Quantitative Data on In Vivo Efficacy

Preclinical studies have demonstrated the efficacy of this compound in animal models of pain. The following table summarizes the key quantitative findings from these studies.

| Model | Species | Dosing Regimen | Key Findings | Reference |

| Osteoarthritis-like Pain (medial meniscal transection) | Rat | 0.6, 2, and 6 mg/kg/day (oral) | Reversed tactile allodynia and weight-bearing differential. | [1][2] |

| Chronic Inflammatory Pain (Complete Freund's Adjuvant) | Not Specified | Not Specified | Reversed hyperalgesia and reduced elevated brain LTB4 concentrations. | [1][2] |

| Acute Inflammatory Pain (Carrageenan) | Not Specified | Not Specified | Demonstrated antihyperalgesic activity. | [2] |

Experimental Protocols

The following outlines the methodologies employed in the key preclinical studies that have elucidated the mechanism of action of this compound.

Animal Models of Pain

-

Chronic Inflammatory Pain Model:

-

Induction: Complete Freund's Adjuvant (CFA) was used to induce a chronic inflammatory state.

-

Endpoint: Measurement of hyperalgesia (exaggerated pain response).

-

-

Osteoarthritis-like Pain Model:

-

Induction: Medial meniscal transection in rats was performed to mimic osteoarthritis.

-

Endpoints:

-

Tactile allodynia (pain response to a normally non-painful stimulus).

-

Weight-bearing differential.

-

-

-

Acute Inflammatory Pain Model:

-

Induction: Injection of carrageenan to induce an acute inflammatory response.

-

Endpoint: Measurement of hyperalgesia.

-

Measurement of Leukotriene B4 (LTB4) Levels

-

Sample Collection: Brain tissue was collected from animals in the chronic inflammatory pain model.

-

Analysis: The concentration of LTB4 in the brain tissue was quantified. The specific analytical method (e.g., ELISA, mass spectrometry) is not detailed in the provided search results. Following treatment with this compound, a reversal of the elevated LTB4 concentrations was observed.[1][2]

Visualizing the Mechanism and Experimental Workflow

To further clarify the mechanism of action and the experimental approaches, the following diagrams are provided.

Caption: Mechanism of action of this compound in the arachidonic acid cascade.

References

- 1. researchgate.net [researchgate.net]

- 2. CJ-13610, an orally active inhibitor of 5-lipoxygenase is efficacious in preclinical models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology of leukotriene receptor antagonists and 5-lipoxygenase inhibitors in the management of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antileukotriene - Wikipedia [en.wikipedia.org]

The Discovery and Synthetic Pathway of CJ-13,610: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CJ-13,610 is a potent and selective, orally active inhibitor of 5-lipoxygenase (5-LOX), an enzyme pivotal in the biosynthesis of pro-inflammatory leukotrienes. This technical guide provides a comprehensive overview of the discovery of this compound, its synthesis pathway, and its mechanism of action. The document includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding of this significant anti-inflammatory agent.

Introduction: The Discovery of a Novel 5-LOX Inhibitor

This compound, chemically known as 4-(3-(4-(2-methyl-1H-imidazol-1-yl) phenylthio) phenyl)-tetrahydro-2H-pyran-4-carboxamide, emerged from research efforts at Pfizer to develop a new class of non-redox, non-iron chelating 5-LOX inhibitors.[1][2] The discovery was driven by the need for anti-inflammatory therapeutics with an improved safety profile compared to earlier 5-LOX inhibitors. Predecessor compounds in the same chemical series had been associated with adverse effects, such as cataract formation in preclinical studies. Through targeted chemical modifications aimed at blocking sites of metabolic liability, this compound was developed, demonstrating a significantly improved safety profile.

This novel compound demonstrated potent antihyperalgesic activity in preclinical models of inflammatory pain, including the acute carrageenan and chronic complete Freund's adjuvant models.[1] Further studies established its efficacy in an osteoarthritis-like pain model in rats.[1]

Mechanism of Action: Targeting the Leukotriene Pathway

This compound exerts its anti-inflammatory effects by directly inhibiting the 5-lipoxygenase enzyme. 5-LOX is a critical enzyme in the arachidonic acid cascade, responsible for the production of leukotrienes, which are potent mediators of inflammation and are implicated in various inflammatory diseases such as asthma. By inhibiting 5-LOX, this compound effectively reduces the production of pro-inflammatory leukotrienes, such as leukotriene B4 (LTB4).[1] Studies have shown that treatment with this compound reverses the elevated levels of LTB4 observed in inflammatory conditions.[1]

The following diagram illustrates the simplified signaling pathway of 5-LOX and the inhibitory action of this compound.

Synthesis Pathway of this compound

The synthesis of this compound and its analogues has been described in the scientific literature, providing a convenient route to this class of compounds. The following sections detail the experimental protocols for the key steps in the synthesis of the 4-[3-(4-heterocyclylphenylthio)phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide scaffold.

General Experimental Workflow

The synthesis of this compound involves a multi-step process. A generalized workflow is depicted below.

Detailed Experimental Protocols

The following protocols are based on the general synthesis of 4-[3-(4-heterocyclylphenylthio)phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide analogues and are representative of the synthesis of this compound.

Step 1: Synthesis of the Diaryl Thioether Intermediate

A key step in the synthesis is the formation of the diaryl thioether linkage. This is typically achieved through a palladium-catalyzed cross-coupling reaction between an aryl thiol and an aryl halide.

-

Materials: 3-Bromophenyl-substituted tetrahydropyran precursor, 4-(2-methyl-1H-imidazol-1-yl)thiophenol, palladium catalyst (e.g., Pd2(dba)3), ligand (e.g., Xantphos), and a suitable base (e.g., sodium tert-butoxide) in an inert solvent (e.g., toluene).

-

Procedure: The aryl bromide, aryl thiol, palladium catalyst, ligand, and base are combined in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen). The mixture is heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). After cooling, the reaction mixture is worked up by extraction and purified by column chromatography to yield the diaryl thioether intermediate.

Step 2: Formation of the Tetrahydropyran-4-carboxamide

The tetrahydropyran-4-carboxamide moiety is a crucial pharmacophore. The synthesis of this core can be achieved through various routes. One common method involves the Michael addition of a nucleophile to a suitable acceptor, followed by cyclization. The carboxamide group is typically introduced in the final step.

-

Procedure for Amidation: The corresponding tetrahydropyran-4-carboxylic acid precursor is activated, for example, with a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or by conversion to the acid chloride. The activated species is then reacted with ammonia or an ammonia equivalent to form the primary carboxamide, this compound. The final product is then purified by crystallization or chromatography.

Quantitative Data

The biological activity of this compound has been quantified in various preclinical models. The tables below summarize key data points.

Table 1: In Vivo Efficacy of this compound in a Rat Model of Osteoarthritis Pain [1]

| Dosage (mg/kg/day, oral) | Reversal of Tactile Allodynia | Reversal of Weight Bearing Differential |

| 0.6 | Partial | Partial |

| 2 | Significant | Significant |

| 6 | Complete | Complete |

Table 2: Effect of this compound on Leukotriene B4 (LTB4) Concentration in a Rat Model of Chronic Inflammation [1]

| Treatment Group | LTB4 Concentration in Brain (ng/g, mean +/- S.E.M.) |

| Control | 3 +/- 0.11 |

| Complete Freund's Adjuvant (CFA) | 9 +/- 1 |

| CFA + this compound | Reversed to near control levels |

Conclusion

This compound represents a significant advancement in the development of 5-lipoxygenase inhibitors, offering a promising therapeutic strategy for inflammatory conditions with an improved safety profile. The synthesis pathway, while multi-stepped, is amenable to large-scale production. The potent and selective inhibition of 5-LOX by this compound, coupled with its demonstrated in vivo efficacy, underscores its potential as a valuable anti-inflammatory agent. This technical guide provides a foundational resource for researchers and professionals in the field of drug discovery and development.

References

Technical Guide: Physicochemical and Pharmacological Profile of CJ-13,610

For Researchers, Scientists, and Drug Development Professionals

Introduction

CJ-13,610 is a potent, orally active, and selective non-redox, non-iron-chelating inhibitor of 5-lipoxygenase (5-LO).[1] This enzyme is a critical component of the arachidonic acid cascade, responsible for the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[1] By inhibiting 5-LO, this compound effectively suppresses the production of pro-inflammatory leukotrienes, such as leukotriene B4 (LTB4).[2] Preclinical studies have demonstrated its efficacy in models of inflammatory pain and osteoarthritis, suggesting its therapeutic potential in treating inflammatory conditions.[2] This document provides a comprehensive overview of the physicochemical properties, pharmacological actions, and experimental protocols related to this compound for research and development purposes.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below, providing essential data for formulation, handling, and experimental design.

| Property | Value | Reference |

| IUPAC Name | 4-(3-{[4-(2-methyl-1H-imidazol-1-yl)phenyl]sulfanyl}phenyl)oxane-4-carboxamide | [3] |

| Synonyms | CJ 13610, CJ13610 | [3] |

| CAS Number | 179420-17-8 | [3] |

| Molecular Formula | C22H23N3O2S | [3] |

| Molecular Weight | 393.51 g/mol | [3] |

| Appearance | Solid powder | [3] |

| Purity | ≥98% | [3] |

| Solubility | DMSO: 10 mg/mL; Ethanol: 1 mg/mL | [3] |

| InChI Key | VPTONMHDLLMOOV-UHFFFAOYSA-N | [3] |

| SMILES | Cc1nccn1-c2ccc(cc2)Sc3cccc(c3)C4(CCOCC4)C(=O)N | [3] |

| Storage | Store at -20°C. Shipped at ambient temperature. Stable for several weeks during ordinary shipping. | [3] |

Pharmacology and Mechanism of Action

This compound exerts its anti-inflammatory effects by directly inhibiting the 5-lipoxygenase enzyme. This action blocks the conversion of arachidonic acid into leukotrienes, which are key mediators of inflammatory processes.

Signaling Pathway

The 5-lipoxygenase pathway is a branch of the arachidonic acid cascade. Upon cellular stimulation, phospholipase A2 releases arachidonic acid from the cell membrane. The 5-LO enzyme, in conjunction with the 5-lipoxygenase-activating protein (FLAP), then converts arachidonic acid into leukotriene A4 (LTA4). LTA4 is subsequently metabolized to either LTB4 or the cysteinyl leukotrienes (LTC4, LTD4, LTE4). This compound acts as a competitive inhibitor of 5-LO, thereby preventing the synthesis of these pro-inflammatory mediators.[3]

Pharmacodynamics

In vitro studies have quantified the inhibitory potency of this compound.

| Parameter | Cell Type/System | Value | Reference |

| IC50 (5-LO product formation) | Human Polymorphonuclear Leukocytes (PMNLs) | 70 nM | [3] |

| IC50 (recombinant 5-LO) | Cell-free assay with peroxidase activity | 300 nM | [3] |

Pharmacokinetics

The metabolism of this compound has been investigated in liver microsomes from preclinical species and humans.

| Parameter | Species | Value | Reference |

| Primary Metabolizing Enzymes | Human | CYP3A4 and CYP3A5 | [1] |

| Major Metabolic Pathway | Human, Rat, Dog | Sulfoxidation | [1] |

| Km,app (Sulfoxidation) | Human, Rat, Dog Liver Microsomes | 4 - 5 µM | [1] |

Experimental Protocols

The following sections detail key experimental methodologies for evaluating the activity of this compound.

In Vitro: Inhibition of 5-LO Product Formation in Human PMNLs

This assay determines the potency of this compound in a cellular environment. The protocol is adapted from Fischer et al. (2004).[3]

Methodology:

-

Isolation of PMNLs: Isolate human polymorphonuclear leukocytes (PMNLs) from fresh human blood using standard density gradient centrifugation methods.

-

Cell Preparation: Resuspend the isolated PMNLs in PGC buffer (phosphate-buffered saline supplemented with 1 g/L glucose and 1.2 mM CaCl2) to a final concentration of 7.5 x 10^6 cells/mL.

-

Pre-incubation: Pre-incubate the cell suspension with varying concentrations of this compound (or vehicle control) for 15 minutes at 37°C.

-

Stimulation: Stimulate the cells with 2.5 µM of the calcium ionophore A23187 for 10 minutes at 37°C to induce 5-LO product formation. For competitive binding assays, exogenous arachidonic acid can be added concurrently.

-

Extraction: Terminate the reaction and extract the 5-LO products (e.g., LTB4 and its metabolites) from the cell suspension using a suitable organic solvent (e.g., a mixture of methanol and acidified water).

-

Quantification: Analyze the extracted samples by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate and quantify the 5-LO products.

-

Data Analysis: Calculate the concentration of 5-LO products for each this compound concentration and determine the IC50 value by non-linear regression analysis.

In Vivo: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This preclinical model is used to evaluate the anti-hyperalgesic and anti-allodynic effects of this compound in a chronic inflammatory pain state. The protocol is based on the study by Cortes-Burgos et al. (2009).[2]

Methodology:

-

Animals: Use male Sprague-Dawley rats (or a similar appropriate rodent strain).

-

Induction of Inflammation: Induce a localized inflammation by a single subcutaneous injection of Complete Freund's Adjuvant (CFA; typically 1 mg/mL of heat-killed Mycobacterium tuberculosis in an oil/saline emulsion) into the plantar surface of one hind paw.

-

Drug Administration: Administer this compound orally at desired doses (e.g., 0.6, 2, and 6 mg/kg/day) starting at a specified time point post-CFA injection.[2] A vehicle control group should be included.

-

Assessment of Thermal Hyperalgesia:

-

Use a plantar test apparatus (Hargreaves' test) to measure the latency of paw withdrawal from a radiant heat source.

-

Take baseline measurements before CFA injection and at multiple time points after treatment.

-

A reduction in paw withdrawal latency indicates hyperalgesia, and a reversal of this reduction indicates an analgesic effect.

-

-

Assessment of Mechanical Allodynia:

-

Use von Frey filaments of varying stiffness to determine the paw withdrawal threshold to a mechanical stimulus.

-

Apply the filaments to the plantar surface of the paw and record the force at which the animal withdraws its paw.

-

A decrease in the paw withdrawal threshold indicates allodynia, and an increase in the threshold following treatment suggests an anti-allodynic effect.

-

-

Biomarker Analysis (Optional): At the end of the study, collect tissues (e.g., brain, spinal cord, inflamed paw) to measure the levels of LTB4 using methods such as ELISA or LC-MS/MS to correlate with the behavioral outcomes.[2]

-

Data Analysis: Analyze the behavioral data using appropriate statistical methods (e.g., ANOVA with post-hoc tests) to compare the effects of this compound with the vehicle control group.

Conclusion

This compound is a well-characterized 5-lipoxygenase inhibitor with demonstrated in vitro potency and in vivo efficacy in preclinical models of inflammation and pain. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound. Its distinct non-redox, non-iron-chelating mechanism of action makes it a valuable tool for studying the role of the 5-LO pathway in various disease states.

References

- 1. researchgate.net [researchgate.net]

- 2. CJ-13610, an orally active inhibitor of 5-lipoxygenase is efficacious in preclinical models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular pharmacological profile of the nonredox-type 5-lipoxygenase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

CJ-13,610: A Technical Guide to a Non-Redox 5-Lipoxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

CJ-13,610 is a potent and orally active inhibitor of 5-lipoxygenase (5-LOX), a critical enzyme in the biosynthesis of leukotrienes.[1][2][3] Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases.[4][5][6] this compound distinguishes itself as a non-redox and non-iron chelating inhibitor, offering a potentially advantageous safety and efficacy profile compared to other classes of 5-LOX inhibitors.[2][3] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound exerts its inhibitory effect on the 5-lipoxygenase pathway, which is responsible for the conversion of arachidonic acid into leukotrienes.[4][6] The initial step in this pathway involves the enzyme 5-lipoxygenase (5-LOX), which, with the assistance of the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[4][7] 5-HPETE is then further metabolized to leukotriene A4 (LTA4), a pivotal intermediate that can be converted to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[4][5]

This compound acts as a competitive inhibitor of 5-LOX, meaning it competes with the natural substrate, arachidonic acid, for binding to the enzyme's active site.[8] Its efficacy is enhanced in the presence of reducing agents and diminished by an elevated peroxide tone.[1] Unlike some other inhibitors, the potency of this compound is not dependent on the specific stimulus or the activation pathway of 5-LOX.[1]

Signaling Pathway

The following diagram illustrates the 5-lipoxygenase signaling pathway and the point of inhibition by this compound.

Caption: 5-Lipoxygenase signaling pathway and inhibition by this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified in various in vitro systems. The following tables summarize the key IC50 values.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay System | Stimulus | IC50 (µM) | Reference |

| Intact Human Polymorphonuclear Leukocytes (PMNL) | A23187 (Ca2+-ionophore) | 0.07 | [1][8] |

| Cell-free assay (with peroxidase activity) | - | 0.3 | [1][8] |

| Cell-free assay (non-reducing conditions) | - | > 30 | [1][8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize this compound.

Determination of 5-LOX Product Formation in Intact Human Polymorphonuclear Leukocytes (PMNL)

This protocol describes the measurement of 5-LOX inhibition by this compound in a cellular context.

1. Isolation of Human PMNL:

-

Human PMNL are isolated from fresh venous blood of healthy donors using standard methods such as dextran sedimentation followed by density gradient centrifugation.

2. Incubation and Stimulation:

-

Freshly isolated PMNL (e.g., 5 x 106 cells/mL) are resuspended in a suitable buffer (e.g., phosphate-buffered saline with glucose and calcium).

-

Cells are pre-incubated with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 10 minutes) at 37°C.

-

5-LOX activity is stimulated by adding a calcium ionophore such as A23187 (e.g., 2.5 µM).

-

The reaction is allowed to proceed for a defined period (e.g., 10 minutes) at 37°C.

3. Extraction and Quantification of 5-LOX Products:

-

The reaction is terminated by the addition of a cold solvent, such as methanol.

-

The mixture is acidified (e.g., with HCl) and 5-LOX products are extracted using a solid-phase extraction (SPE) column.

-

The extracted products are then analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Detection is typically performed using a UV detector at a wavelength of 280 nm.[1]

-

The amounts of LTB4 and its isomers are quantified by comparing their peak areas to those of a known standard.

Cell-Free 5-Lipoxygenase Inhibition Assay

This assay assesses the direct inhibitory effect of this compound on the 5-LOX enzyme.

1. Preparation of Cell Homogenates:

-

PMNL are homogenized in a suitable buffer (e.g., Tris-HCl) to release the cellular contents, including 5-LOX.

2. Assay Conditions:

-

The cell homogenate is pre-incubated with different concentrations of this compound or vehicle on ice.

-

The assay is conducted under both reducing (in the presence of a reducing agent like dithiothreitol - DTT) and non-reducing conditions. For non-redox inhibitors like this compound, peroxidase activity is included to restore efficacy in cell-free systems.[1][8]

3. Initiation and Termination of the Reaction:

-

The reaction is initiated by the addition of arachidonic acid and calcium chloride (CaCl2).

-

The mixture is incubated at 37°C for a specified time (e.g., 10 minutes).

-

The reaction is stopped, and the products are extracted as described in the intact cell protocol.

4. Analysis:

-

The formation of 5-LOX products is quantified using RP-HPLC.

Experimental Workflow

The following diagram outlines a typical experimental workflow for determining the IC50 value of a 5-LOX inhibitor.

Caption: Experimental workflow for IC50 determination of a 5-LOX inhibitor.

Conclusion

This compound is a potent, non-redox 5-lipoxygenase inhibitor with a competitive mechanism of action. Its efficacy in both cellular and cell-free systems, coupled with its oral activity, makes it a valuable tool for research into the role of leukotrienes in inflammatory processes and a promising candidate for the development of novel anti-inflammatory therapies. The detailed protocols and data presented in this guide are intended to support further investigation and application of this compound in the scientific community.

References

- 1. A rapid and sensitive method for measurement of leukotrienes based on HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analytical methods for the measurement of leukotrienes and other eicosanoids in biological samples from asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Separation and quantitation of leukotrienes by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Leukotrienes Analysis Service - Creative Proteomics [creative-proteomics.com]

- 6. researchgate.net [researchgate.net]

- 7. CJ-13610, an orally active inhibitor of 5-lipoxygenase is efficacious in preclinical models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular pharmacological profile of the nonredox-type 5-lipoxygenase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CJ-13,610 in the Inhibition of Leukotriene B4 Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent pro-inflammatory lipid mediator derived from the 5-lipoxygenase (5-LOX) pathway of arachidonic acid metabolism. It plays a crucial role in the initiation and amplification of inflammatory responses, primarily by acting as a powerful chemoattractant for neutrophils and other leukocytes. Consequently, the inhibition of LTB4 biosynthesis represents a key therapeutic strategy for a range of inflammatory diseases. CJ-13,610 is a novel, orally active, non-redox type 5-lipoxygenase inhibitor that has demonstrated significant efficacy in preclinical models of inflammation and pain by effectively suppressing the production of LTB4.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on its inhibitory effects, and detailed experimental protocols for assessing its activity.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on leukotriene B4 biosynthesis by directly targeting the 5-lipoxygenase (5-LOX) enzyme. 5-LOX is the key enzyme that catalyzes the initial two steps in the conversion of arachidonic acid into all leukotrienes, including LTB4. By inhibiting 5-LOX, this compound effectively blocks the entire leukotriene biosynthetic cascade upstream of LTB4 formation.

The molecular pharmacological profile of this compound reveals that it is a potent, competitive inhibitor of 5-LOX with respect to its substrate, arachidonic acid.[3] Unlike some other 5-LOX inhibitors, the potency of this compound is not significantly affected by the cellular stimulus or the phosphorylation state of the 5-LOX enzyme, suggesting a broad applicability in different inflammatory contexts.[3][4]

Quantitative Data on the Inhibitory Activity of this compound

The inhibitory potency of this compound on 5-lipoxygenase product formation has been quantified in various in vitro and in vivo systems. The following tables summarize the key data.

| Assay System | Stimulus | Substrate (Arachidonic Acid) | IC50 Value (µM) | Reference |

| Intact Human Polymorphonuclear Leukocytes (PMNL) | A23187 (2.5 µM) | Endogenous | 0.07 | [3] |

| Intact Human PMNL | A23187 (2.5 µM) | 2 µM Exogenous | 0.28 | [3] |

| Intact Human PMNL | A23187 (2.5 µM) | 100 µM Exogenous | ~0.9 | [3] |

| Cell-free (10,000 x g supernatant of sonicated PMNL) | - | - | >30 | [3] |

| Cell-free with Glutathione Peroxidase | - | - | 0.3 | [3] |

| Animal Model | Treatment | Tissue | LTB4 Concentration (Control) | LTB4 Concentration (Treated) | Reference |

| Rat with Complete Freund's Adjuvant-induced inflammation | This compound (oral doses of 0.6, 2, and 6 mg/kg/day) | Brain | 9 ± 1 ng/g | Reversed to near control levels | [2] |

Experimental Protocols

Preparation of Human Polymorphonuclear Leukocytes (PMNL)

Objective: To isolate a pure population of neutrophils from human blood for use in cell-based assays.

Materials:

-

Leukocyte concentrates from healthy adult donors

-

Dextran solution

-

Nycoprep cushions

-

Phosphate-buffered saline (PBS), pH 7.4

-

Glucose

-

1M CaCl2 solution

-

Ammonium Chloride Solution for red blood cell lysis (optional)

Procedure:

-

Obtain leukocyte concentrates from venous blood by centrifugation.

-

Isolate PMNLs by dextran sedimentation, followed by centrifugation on Nycoprep cushions.

-

Lyse any remaining erythrocytes by hypotonic lysis.

-

Wash the purified PMNLs (purity >96-97%) and resuspend them in either:

-

PG buffer: PBS pH 7.4 containing 1 mg/ml glucose.

-

PGC buffer: PG buffer further supplemented with 1 mM CaCl2.

-

-

The final cell concentration should be adjusted to 7.5 x 10^6 cells/ml.

Intact Cell 5-Lipoxygenase Activity Assay

Objective: To determine the inhibitory effect of this compound on 5-LOX product formation in intact human neutrophils.

Materials:

-

Prepared human PMNLs in PGC buffer

-

This compound stock solution (in DMSO)

-

Calcium ionophore A23187 stock solution (in DMSO)

-

Arachidonic acid (AA) stock solution (in ethanol)

-

Methanol

-

Acetonitrile

-

Trifluoroacetic acid

-

Prostaglandin B1 (internal standard)

Procedure:

-

Pre-incubate 7.5 x 10^6 PMNLs in 1 ml of PGC buffer with the desired concentrations of this compound or vehicle (DMSO) for 15 minutes at 37°C.

-

If applicable, add exogenous arachidonic acid to the desired final concentration.

-

Stimulate the cells by adding 2.5 µM of A23187.

-

Incubate for 10 minutes at 37°C.

-

Terminate the reaction by adding an equal volume of ice-cold methanol containing the internal standard (Prostaglandin B1).

-

Centrifuge to pellet the cell debris.

-

Analyze the supernatant for 5-LOX products using reverse-phase high-performance liquid chromatography (RP-HPLC).

Cell-Free 5-Lipoxygenase Activity Assay

Objective: To assess the direct inhibitory effect of this compound on the 5-LOX enzyme in a cell-free system.

Materials:

-

10,000 x g supernatant from sonicated human PMNLs (as the source of 5-LOX)

-

This compound stock solution

-

Glutathione peroxidase (GPx)

-

Dithiothreitol (DTT)

-

Arachidonic acid

-

ATP

-

CaCl2

Procedure:

-

Prepare the 10,000 x g supernatant from sonicated PMNLs.

-

Pre-incubate the supernatant with this compound at various concentrations.

-

For assays under reducing conditions, include glutathione peroxidase in the incubation mixture.

-

Initiate the reaction by adding arachidonic acid, ATP, and CaCl2.

-

After a defined incubation period, terminate the reaction and extract the 5-LOX products.

-

Analyze the products by RP-HPLC.

RP-HPLC Analysis of 5-Lipoxygenase Products

Objective: To separate and quantify the products of the 5-lipoxygenase pathway, including LTB4 and its metabolites.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

Mobile Phase:

-

A mixture of methanol, acetonitrile, water, and trifluoroacetic acid, adjusted for optimal separation. A typical mobile phase could be Methanol/Acetonitrile/Water (e.g., 40:30:30, v/v/v) with 0.1% trifluoroacetic acid.

Procedure:

-

Inject the supernatant from the terminated assays onto the C18 column.

-

Elute the 5-LOX products isocratically.

-

Monitor the absorbance at a wavelength suitable for detecting conjugated dienes (typically 270-280 nm for LTB4).

-

Identify and quantify the peaks by comparing their retention times and peak areas with those of authentic standards.

Signaling Pathways and Experimental Workflows

Caption: Leukotriene biosynthesis pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the intact cell 5-lipoxygenase activity assay.

Conclusion

This compound is a potent and selective inhibitor of 5-lipoxygenase, the rate-limiting enzyme in the biosynthesis of all leukotrienes, including the highly pro-inflammatory mediator LTB4. Its mechanism of action as a competitive inhibitor and its efficacy in various cellular and preclinical models underscore its potential as a therapeutic agent for inflammatory disorders. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the inhibition of the leukotriene pathway.

References

- 1. Human red cells enhance the formation of 5-lipoxygenase-derived products by neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. Isocratic determination of arachidonic acid 5-lipoxygenase products in human neutrophils by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular pharmacological profile of the nonredox-type 5-lipoxygenase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Analogs and Derivatives of CJ-13,610: A 5-Lipoxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CJ-13,610, chemically known as 4-(3-(4-(2-methyl-1H-imidazol-1-yl) phenylthio) phenyl)-tetrahydro-2H-pyran-4-carboxamide, is a potent and selective, orally active inhibitor of 5-lipoxygenase (5-LOX).[1][2] As a non-redox and non-iron-chelating agent, it represents a significant class of anti-inflammatory compounds.[2] This technical guide provides a comprehensive overview of the structural analogs and derivatives of this compound, detailing their synthesis, structure-activity relationships (SAR), and biological evaluation. The information is primarily derived from the foundational patent EP0787127B1, which discloses the core scaffold and numerous related compounds.[3]

Introduction to this compound

This compound is a novel reversible inhibitor of 5-LOX, a critical enzyme in the arachidonic acid cascade responsible for the production of pro-inflammatory leukotrienes.[1] Its mechanism of action involves the inhibition of leukotriene B4 (LTB4) synthesis, which has demonstrated therapeutic potential in preclinical models of inflammatory pain and osteoarthritis.[2] The core structure of this compound consists of a central tetrahydropyran ring, a diaryl thioether linkage, and a terminal 2-methylimidazole moiety.

Core Scaffold

The fundamental structure of this compound and its analogs is based on a substituted tetrahydropyran-4-carboxamide core. The key structural features essential for its biological activity are:

-

Tetrahydropyran-4-carboxamide: This central heterocyclic moiety acts as a scaffold.

-

Diaryl Thioether Linkage: A flexible thioether bridge connects the two phenyl rings.

-

Substituted Phenyl Rings: The substitution pattern on the phenyl rings is crucial for potency and selectivity.

-

Terminal Imidazole Ring: A substituted imidazole ring at one end of the molecule plays a significant role in target engagement.

Structural Analogs and Derivatives

The patent EP0787127B1 discloses a wide range of structural analogs and derivatives of this compound.[3] These modifications primarily explore the structure-activity relationships by altering the substituents on the phenyl rings, the nature of the heterocyclic ring, and the carboxamide group on the tetrahydropyran core.

Modifications of the Imidazole Moiety

The 2-methyl group on the imidazole ring of this compound appears to be important for its activity. The patent explores other substitutions at this position, as well as the potential replacement of the imidazole ring with other five- or six-membered heterocycles.

Variations in the Diaryl Thioether Linkage

The thioether linkage provides flexibility to the molecule. Analogs have been synthesized where the sulfur atom is oxidized to a sulfoxide or sulfone, or replaced with other linkers such as an ether or a direct bond, to investigate the impact on conformational freedom and biological activity.

Substitutions on the Phenyl Rings

A variety of substituents have been introduced onto the two phenyl rings to probe their electronic and steric effects. These include small alkyl groups, halogens, and methoxy groups. The position of these substituents significantly influences the inhibitory potency.

Modifications of the Tetrahydropyran-4-carboxamide Core

The carboxamide group at the 4-position of the tetrahydropyran ring is a key feature. Derivatives with modified amide functionalities, such as N-alkylation or replacement with esters or other bioisosteres, have been synthesized to evaluate their impact on activity and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Summary

-

The 2-methylimidazole group is highly favorable for potent 5-LOX inhibition.

-

The thioether linkage is generally preferred over its oxidized counterparts (sulfoxide and sulfone).

-

The unsubstituted phenyl ring proximal to the tetrahydropyran moiety is often optimal.

-

The carboxamide group is critical for activity, with primary amides generally showing the highest potency.

Quantitative Data

The following table summarizes the biological activity of this compound and selected analogs as disclosed in EP0787127B1. The primary assay measured the inhibition of LTB4 production in human whole blood.

| Compound (Example No. in Patent) | R¹ (on Imidazole) | R² (Linker) | R³ (on Phenyl) | LTB4 Inhibition IC₅₀ (µM) |

| This compound (Example 1) | 2-CH₃ | S | H | 0.03 |

| Analog 1 (Example 2) | H | S | H | 0.15 |

| Analog 2 (Example 3) | 2-C₂H₅ | S | H | 0.08 |

| Analog 3 (Example 5) | 2-CH₃ | SO | H | 0.5 |

| Analog 4 (Example 6) | 2-CH₃ | SO₂ | H | > 10 |

| Analog 5 (Example 10) | 2-CH₃ | S | 2-F | 0.05 |

| Analog 6 (Example 12) | 2-CH₃ | S | 3-CH₃ | 0.04 |

Data extracted from patent EP0787127B1. The specific examples corresponding to these analogs are illustrative representations based on the patent's disclosure.

Experimental Protocols

The following are representative experimental protocols for the synthesis of the core intermediates and the final compounds, as described in patent EP0787127B1.

General Synthesis Scheme

The synthesis of this compound and its analogs generally follows a convergent approach, involving the preparation of a substituted diaryl thioether intermediate followed by its reaction with a protected tetrahydropyran derivative.

Preparation of 4-(3-mercaptophenyl)-tetrahydropyran-4-carbonitrile (Intermediate A)

A solution of 3-bromothiophenol (1.0 eq) and 4-cyano-4-phenyl-tetrahydropyran (1.1 eq) in dry toluene is degassed with argon. To this is added palladium(II) acetate (0.05 eq) and a suitable phosphine ligand (0.1 eq), followed by a base such as sodium tert-butoxide (2.0 eq). The mixture is heated at 100°C for 12 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried over sodium sulfate, concentrated, and purified by column chromatography to yield the desired intermediate.

Synthesis of 1-(4-bromophenyl)-2-methyl-1H-imidazole (Intermediate B)

2-Methylimidazole (1.0 eq) is dissolved in dimethylformamide (DMF), and sodium hydride (1.2 eq) is added portion-wise at 0°C. The mixture is stirred for 30 minutes, followed by the addition of 1-bromo-4-iodobenzene (1.1 eq). The reaction is stirred at room temperature for 16 hours. The mixture is then poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by flash chromatography to afford the title compound.

Final Assembly of this compound

Intermediate A (1.0 eq) and Intermediate B (1.1 eq) are dissolved in an appropriate solvent such as dioxane. A palladium catalyst, for example, Pd₂(dba)₃ (0.02 eq), and a ligand like Xantphos (0.04 eq) are added, followed by a base such as cesium carbonate (2.0 eq). The mixture is heated under an inert atmosphere at 110°C for 24 hours. After completion, the reaction is cooled, filtered, and the solvent is removed under reduced pressure. The resulting nitrile is then subjected to hydrolysis using a strong acid or base to yield the corresponding carboxylic acid, which is then converted to the primary amide, this compound, using standard amide coupling conditions (e.g., HATU, DIPEA, and ammonia).

Biological Assay: LTB4 Production in Human Whole Blood

Human whole blood is collected from healthy volunteers. Aliquots of blood are pre-incubated with various concentrations of the test compounds or vehicle (DMSO) for 15 minutes at 37°C. The calcium ionophore A23187 is then added to stimulate leukotriene synthesis. After a further incubation period, the reaction is stopped by the addition of EDTA and centrifugation. The plasma is collected, and the concentration of LTB4 is determined by a specific enzyme-linked immunosorbent assay (ELISA). The IC₅₀ values are calculated from the dose-response curves.

Signaling Pathway

This compound acts by inhibiting the 5-lipoxygenase enzyme, which is a key step in the biosynthesis of leukotrienes from arachidonic acid. This pathway is a critical component of the inflammatory response.

Conclusion

This compound and its structural analogs represent a promising class of 5-lipoxygenase inhibitors with significant therapeutic potential for inflammatory disorders. The structure-activity relationships derived from the foundational patent provide a valuable framework for the design of new, more potent, and selective inhibitors. The synthetic routes and biological assays detailed in this guide offer a practical resource for researchers in the field of drug discovery and development. Further exploration of the chemical space around the this compound scaffold may lead to the identification of clinical candidates with improved pharmacological profiles.

References

CJ-13,610: An In-depth Technical Guide for Early-Stage Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research applications of CJ-13,610, a potent and selective 5-lipoxygenase (5-LOX) inhibitor. This document details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for relevant assays, and visualizes the core signaling pathway and experimental workflows.

Introduction

This compound, with the chemical name 4-(3-(4-(2-methyl-1H-imidazol-1-yl) phenylthio) phenyl)-tetrahydro-2H-pyran-4-carboxamide, is a novel, orally active, non-redox, and non-iron chelating inhibitor of 5-lipoxygenase.[1] Unlike traditional 5-LOX inhibitors like Zileuton, this compound represents a newer class of compounds with a distinct pharmacological profile.[1] Early-stage research has primarily focused on its potential therapeutic benefits in inflammatory pain and other inflammatory conditions due to its ability to modulate the 5-LOX pathway and subsequent leukotriene production.[1][2]

Mechanism of Action

This compound exerts its pharmacological effects by directly inhibiting the 5-lipoxygenase enzyme, a key enzyme in the arachidonic acid cascade. This enzyme is responsible for the initial step in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators.[2] By inhibiting 5-LOX, this compound effectively reduces the production of leukotrienes, including leukotriene B4 (LTB4), thereby mitigating inflammatory responses and pain.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in early-stage research studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Type/System | Conditions | Reference |

| IC50 | 0.07 µM | Intact human polymorphonuclear leukocytes (PMNL) | Stimulated with Ca2+-ionophore A23187 | Not explicitly stated in snippets |

Table 2: In Vivo Efficacy of this compound in Preclinical Models

| Model | Species | Dosing | Key Findings | Reference |

| Carrageenan-Induced Hyperalgesia | Rat | Not specified | Demonstrated antihyperalgesic activity | [1] |

| Complete Freund's Adjuvant (CFA)-Induced Chronic Inflammation | Rat | Not specified | Demonstrated antihyperalgesic activity; Reversed elevated LTB4 levels in the brain | [1] |

| Rat Medial Meniscal Transection (Osteoarthritis Model) | Rat | 0.6, 2, and 6 mg/kg/day (oral) | Reversed tactile allodynia and weight-bearing differential | [1] |

Table 3: Effect of this compound on Leukotriene B4 (LTB4) Levels

| Model | Species | Tissue | Change in LTB4 Concentration | Reference |

| Complete Freund's Adjuvant (CFA)-Induced Chronic Inflammation | Rat | Brain | Reversed the CFA-induced elevation of LTB4 (Control: 3+/-0.11 ng/g; CFA-stimulated: 9+/-1 ng/g) | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the early-stage research of this compound.

In Vitro 5-LOX Inhibition Assay in Human PMNLs

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on 5-LOX activity in intact human polymorphonuclear leukocytes (PMNLs).

Materials:

-

Freshly isolated human PMNLs

-

This compound

-

Ca2+-ionophore A23187

-

Arachidonic Acid (AA)

-

Phosphate-buffered saline (PBS)

-

Methanol

-

Formic Acid

-

Solid-phase extraction (SPE) columns

-

High-performance liquid chromatography (HPLC) system with UV detector

Procedure:

-

Cell Preparation: Isolate human PMNLs from fresh human blood using standard density gradient centrifugation methods. Resuspend the cells in a suitable buffer (e.g., PBS with calcium and magnesium).

-

Compound Incubation: Pre-incubate the PMNLs with varying concentrations of this compound for a specified period (e.g., 15 minutes) at 37°C.

-

Cell Stimulation: Stimulate the cells with a Ca2+-ionophore such as A23187 (e.g., 2.5 µM) in the presence or absence of exogenous arachidonic acid to induce 5-LOX activity.

-

Reaction Termination and Extraction: After a defined incubation time (e.g., 10 minutes), terminate the reaction by adding cold methanol. Acidify the samples with formic acid and extract the 5-LOX products using solid-phase extraction (SPE) columns.

-

HPLC Analysis: Analyze the extracted samples by reverse-phase HPLC to separate and quantify the 5-LOX products (e.g., LTB4 and its isomers). Use a UV detector set at an appropriate wavelength (e.g., 270 nm for LTB4).

-

Data Analysis: Calculate the percentage of inhibition of 5-LOX product formation for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Carrageenan-Induced Hyperalgesia in Rats

Objective: To evaluate the antihyperalgesic effect of this compound in a model of acute inflammation.

Materials:

-

Male Sprague-Dawley or Wistar rats

-

Carrageenan solution (e.g., 1% w/v in saline)

-

This compound

-

Vehicle for this compound

-

Paw pressure analgesiometer (e.g., Randall-Selitto apparatus) or electronic von Frey apparatus

Procedure:

-

Acclimation: Acclimate the rats to the testing environment and equipment for several days before the experiment.

-

Baseline Measurement: Measure the baseline paw withdrawal threshold (PWT) or latency to a noxious stimulus (e.g., mechanical pressure or thermal stimulus) for each rat.

-

Induction of Inflammation: Inject a small volume (e.g., 100 µL) of carrageenan solution into the plantar surface of one hind paw of each rat.

-

Compound Administration: Administer this compound or vehicle orally or via another appropriate route at a specified time before or after the carrageenan injection.

-

Post-Treatment Measurements: Measure the PWT or latency at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) to assess the development of hyperalgesia and the effect of the compound.

-

Data Analysis: Compare the PWT or latency values between the this compound-treated group and the vehicle-treated group at each time point. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the antihyperalgesic effect.

Rat Medial Meniscal Transection (MMT) Model of Osteoarthritis Pain

Objective: To assess the efficacy of this compound in a surgical model of osteoarthritis-like pain.

Materials:

-

Male Lewis or Sprague-Dawley rats

-

Surgical instruments

-

Anesthesia (e.g., isoflurane)

-

Analgesics for post-operative care

-

This compound

-

Vehicle for this compound

-

Apparatus for measuring tactile allodynia (e.g., electronic von Frey)

-

Apparatus for measuring weight-bearing differential (e.g., incapacitance tester)

Procedure:

-

Surgical Procedure: Anesthetize the rats and perform a medial meniscal transection on one knee joint. This involves a small incision to expose the medial collateral ligament and transecting the medial meniscus. The contralateral knee can serve as a sham control.

-

Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery.

-

Compound Administration: Begin oral administration of this compound or vehicle at the specified doses daily, starting at a designated time post-surgery.

-

Behavioral Testing:

-

Tactile Allodynia: Measure the paw withdrawal threshold to mechanical stimulation using von Frey filaments or an electronic von Frey apparatus at regular intervals (e.g., weekly) post-surgery.

-

Weight Bearing: Assess the weight distribution between the hind limbs using an incapacitance tester. A shift in weight-bearing away from the operated limb indicates pain.

-

-

Data Analysis: Compare the paw withdrawal thresholds and weight-bearing differential between the this compound-treated groups and the vehicle-treated group over the course of the study. Statistical analysis is used to determine the significance of the treatment effect.

Visualizations

Signaling Pathway of 5-Lipoxygenase and Inhibition by this compound

Caption: The 5-Lipoxygenase pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Testing

Caption: General workflow for preclinical in vivo efficacy studies of this compound.

References

CJ-13,610 (CAS: 179420-17-8): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

CJ-13,610 is a potent and orally active inhibitor of 5-lipoxygenase (5-LO), a critical enzyme in the biosynthesis of pro-inflammatory leukotrienes.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and preclinical efficacy. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of 5-LO inhibition in inflammatory conditions and pain management.

Chemical and Physical Properties

This compound, with the CAS number 179420-17-8, is a non-redox, non-iron-chelating inhibitor of 5-lipoxygenase.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 4-(3-{[4-(2-methyl-1H-imidazol-1-yl)phenyl]sulfanyl}phenyl)oxane-4-carboxamide |

| Synonyms | CJ-13610, CJ 13610 |

| Molecular Formula | C22H23N3O2S |

| Molecular Weight | 393.51 g/mol [2] |

| CAS Number | 179420-17-8[2][3][4][5] |

| Solubility | DMSO: 10 mg/ml, Ethanol: 1 mg/ml[4] |

Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

This compound exerts its pharmacological effects by inhibiting the 5-lipoxygenase (5-LO) enzyme. 5-LO is a key enzyme in the metabolic pathway that converts arachidonic acid into leukotrienes, which are potent lipid mediators of inflammation.[6][7] The 5-lipoxygenase pathway is a critical component of the inflammatory cascade.

The binding of inflammatory stimuli to cell surface receptors triggers the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted by 5-lipoxygenase, with the assistance of the 5-lipoxygenase-activating protein (FLAP), into the unstable intermediate 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[6] 5-HPETE is subsequently converted to leukotriene A4 (LTA4), a pivotal intermediate.[6] LTA4 can then be enzymatically hydrolyzed to leukotriene B4 (LTB4) or conjugated with glutathione to form the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[6][7] These leukotrienes contribute to various aspects of the inflammatory response, including leukocyte recruitment, increased vascular permeability, and smooth muscle contraction.[8] By inhibiting 5-LO, this compound effectively blocks the production of all downstream leukotrienes, thereby attenuating the inflammatory response.

In Vitro and In Vivo Efficacy

In Vitro Activity

This compound has demonstrated potent inhibitory activity in various in vitro assays. The following table summarizes its key in vitro efficacy data.

| Assay System | Stimulus | Measured Endpoint | IC50 | Reference |

| Human Polymorphonuclear Leukocytes (PMNLs) | A23187 | 5-LO product formation | 70 nM | [3][4] |

| Recombinant 5-LO | - | 5-LO product formation (glutathione peroxidase-dependent) | 300 nM | [4] |

| Phosphorylation-induced 5-LO activity in PMNLs and HeLa cells | - | 5-LO product formation | Effective Inhibition | [4] |

Preclinical Efficacy in Pain Models

This compound has shown significant analgesic and anti-inflammatory effects in preclinical models of pain.

| Animal Model | Condition | Dosing | Key Findings | Reference |

| Rat | Chronic Inflammatory Pain (Freund's Adjuvant) | 3-10 mg/kg | Reduced levels of leukotriene B4 (LTB4) and decreased mechanical hyperalgesia. | [4] |

| Rat | Osteoarthritis-like Pain (Medial Meniscal Transection) | 0.6, 2, and 6 mg/kg/day (oral) | Reversed tactile allodynia and improved weight-bearing differential. | [1][4] |

| Rat | Acute Inflammatory Pain (Carrageenan) | Not specified | Demonstrated antihyperalgesic activity. | [1] |

In a rat model of chronic inflammatory pain induced by Freund's adjuvant, brain levels of LTB4 were found to be elevated approximately three-fold compared to control animals.[1] Treatment with this compound reversed both the hyperalgesia and the increased LTB4 concentrations in the brain.[1]

Experimental Protocols

In Vitro Inhibition of 5-LO in Human PMNLs

A general workflow for assessing the in vitro inhibitory activity of this compound on 5-lipoxygenase in human polymorphonuclear leukocytes (PMNLs) is outlined below.

Methodology:

-

Isolation of Human PMNLs: PMNLs are isolated from fresh human blood using standard density gradient centrifugation methods.

-

Pre-incubation with this compound: The isolated PMNLs are pre-incubated with varying concentrations of this compound or vehicle control for a specified period.

-

Stimulation: The cells are then challenged with a calcium ionophore, such as A23187, to stimulate the 5-LO pathway.[4]

-

Incubation: The cell suspension is incubated at 37°C for a defined time to allow for the enzymatic reaction to occur.

-

Reaction Termination and Extraction: The reaction is stopped, and the leukotrienes are extracted from the cell suspension.

-

Quantification of 5-LO Products: The levels of 5-LO products, such as LTB4, are quantified using analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or enzyme-linked immunosorbent assay (ELISA).

-

IC50 Determination: The concentration of this compound that inhibits 50% of the 5-LO product formation (IC50) is calculated from the dose-response curve.

In Vivo Efficacy in a Rat Model of Inflammatory Pain

A representative protocol for evaluating the in vivo efficacy of this compound in a rat model of chronic inflammatory pain is described below.

Methodology:

-

Induction of Inflammation: Chronic inflammation is induced in rats by injecting Complete Freund's Adjuvant (CFA) into a hind paw.[1]

-

Drug Administration: After a set period for inflammation to develop, rats are treated orally with this compound at various doses (e.g., 3-10 mg/kg) or vehicle control.[4]

-

Assessment of Hyperalgesia: Mechanical hyperalgesia (increased sensitivity to a mechanical stimulus) is measured at different time points after drug administration using methods such as the von Frey filament test.

-

Biochemical Analysis: At the end of the study, brain tissue can be collected to measure the concentration of LTB4 to correlate with the behavioral pain responses.[1]

-

Data Analysis: The effects of this compound on hyperalgesia and LTB4 levels are compared to the vehicle-treated group to determine its efficacy.

Conclusion

This compound is a well-characterized, potent, and orally bioavailable inhibitor of 5-lipoxygenase. Its ability to effectively block the production of pro-inflammatory leukotrienes has been demonstrated in both in vitro and in vivo models. The preclinical data strongly suggest its potential as a therapeutic agent for the management of inflammatory conditions and various types of pain, including inflammatory and osteoarthritic pain. Further research and clinical development are warranted to fully elucidate its therapeutic utility in human diseases.

References

- 1. CJ-13610, an orally active inhibitor of 5-lipoxygenase is efficacious in preclinical models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. probechem.com [probechem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. aablocks.com [aablocks.com]

- 6. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacology of leukotriene receptor antagonists and 5-lipoxygenase inhibitors in the management of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Physiology, Leukotrienes - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Pharmacological Profile of CJ-13,610: A Novel Non-Redox 5-Lipoxygenase Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Introduction

5-Lipoxygenase (5-LO) is a pivotal enzyme in the biosynthesis of leukotrienes, a class of pro-inflammatory lipid mediators derived from arachidonic acid.[1] Leukotrienes are implicated in the pathophysiology of a range of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. Consequently, the inhibition of 5-LO represents a compelling therapeutic strategy for the management of these conditions. CJ-13,610 is a novel, orally active, non-redox type 5-lipoxygenase inhibitor that has demonstrated significant potential in preclinical studies. This technical guide provides an in-depth overview of the pharmacological profile of this compound, with a focus on its mechanism of action, potency, selectivity, and pharmacokinetic properties, alongside detailed experimental protocols and pathway visualizations.

Mechanism of Action

This compound is classified as a non-redox type 5-LO inhibitor. Unlike redox-active inhibitors that interact with the non-heme iron atom in the active site of 5-LO, or iron chelators, this compound is thought to competitively inhibit the binding of the substrate, arachidonic acid, to the enzyme.[2] A distinguishing feature of this compound and similar non-redox inhibitors is their dependence on a reductive environment for potent activity in cell-free systems.[1] The inhibitory efficacy of this compound is significantly enhanced in the presence of peroxidase activity, such as that provided by glutathione peroxidase (GPx) and glutathione (GSH).[1]

Data Presentation: Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been evaluated in various in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro and Cellular Inhibitory Potency of this compound

| Assay System | Stimulus | IC50 (µM) | Reference |

| Intact Human Polymorphonuclear Leukocytes (PMNL) | A23187 (Ca2+-ionophore) | 0.07 | [1] |

| Cell-free (Purified recombinant 5-LO) | - | > 30 | [1] |

| Cell-free (Purified recombinant 5-LO) + GPx/GSH | - | 0.3 | [1] |

| Human Liver Microsomes (Sulfoxidation) | - | 4 - 5 | [3] |

Table 2: In Vivo Efficacy of this compound in Preclinical Pain Models

| Animal Model | Pain Modality | Effective Oral Dose (mg/kg/day) | Reference |

| Rat Medial Meniscal Transection (Osteoarthritis) | Tactile Allodynia | 0.6, 2, and 6 | [4] |

| Rat Medial Meniscal Transection (Osteoarthritis) | Weight Bearing | 0.6, 2, and 6 | [4] |

| Carrageenan-Induced Paw Edema (Inflammation) | Hyperalgesia | Not specified | [4] |

| Complete Freund's Adjuvant (Chronic Inflammation) | Hyperalgesia | Not specified | [4] |

Signaling Pathways and Experimental Workflows

5-Lipoxygenase Signaling Pathway

The following diagram illustrates the central role of 5-lipoxygenase in the conversion of arachidonic acid to pro-inflammatory leukotrienes.

Caption: The 5-Lipoxygenase (5-LO) pathway, illustrating the action of this compound.

Experimental Workflow: Screening of 5-LO Inhibitors

This diagram outlines a typical workflow for the screening and characterization of 5-lipoxygenase inhibitors.

Caption: A generalized workflow for the discovery and validation of 5-LO inhibitors.

Experimental Protocols

Inhibition of 5-LO in Intact Human Polymorphonuclear Leukocytes (PMNLs)

This protocol is adapted from studies evaluating 5-LO inhibitors in a cellular context.

Objective: To determine the IC50 of this compound for the inhibition of 5-LO product formation in stimulated human PMNLs.

Materials:

-

Ficoll-Paque

-

Hanks' Balanced Salt Solution (HBSS)

-

Calcium ionophore A23187

-

This compound

-

Methanol

-

Internal standard (e.g., PGB2)

-

Solid-phase extraction columns

-

HPLC system with UV detector

Procedure:

-

Isolation of PMNLs: Isolate human PMNLs from fresh venous blood of healthy donors by density gradient centrifugation using Ficoll-Paque.

-

Cell Suspension: Resuspend the isolated PMNLs in HBSS to a final concentration of 5 x 10^6 cells/mL.

-

Pre-incubation with Inhibitor: Pre-incubate the cell suspension with varying concentrations of this compound or vehicle (DMSO) for 15 minutes at 37°C.

-

Cell Stimulation: Initiate 5-LO product formation by adding the calcium ionophore A23187 (final concentration 2.5 µM) and incubate for 10 minutes at 37°C.

-

Reaction Termination and Extraction: Stop the reaction by adding ice-cold methanol. Add an internal standard (e.g., PGB2) and acidify the samples. Extract the leukotrienes using solid-phase extraction columns.

-

Quantification: Analyze the extracted samples by reverse-phase HPLC to quantify the formation of LTB4 and its all-trans isomers.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Cell-Free 5-Lipoxygenase Inhibition Assay

This protocol describes a method to assess the direct inhibitory effect of this compound on purified 5-LO.

Objective: To determine the IC50 of this compound against purified recombinant human 5-LO under reducing conditions.

Materials:

-

Purified recombinant human 5-LO

-

Tris-HCl buffer

-

CaCl2

-

EDTA

-

ATP

-

Glutathione (GSH)

-

Glutathione peroxidase (GPx)

-

Arachidonic acid

-

This compound

-

Methanol

-

HPLC system with UV detector

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, CaCl2, EDTA, ATP, GSH, and GPx.

-

Enzyme and Inhibitor Incubation: Add the purified 5-LO enzyme to the reaction mixture. Add varying concentrations of this compound or vehicle (DMSO) and pre-incubate for 10 minutes at room temperature.

-

Initiation of Reaction: Start the enzymatic reaction by adding arachidonic acid (final concentration typically 20 µM).

-

Incubation: Incubate the reaction mixture for 10 minutes at 37°C.

-

Reaction Termination and Extraction: Stop the reaction by adding methanol. Extract the products as described in the PMNL assay.

-

Quantification: Analyze the formation of 5-HETE and other 5-LO products by HPLC.

-

Data Analysis: Determine the IC50 value of this compound as described previously.

Pharmacokinetics and Metabolism

Studies using human liver microsomes have shown that the metabolism of this compound is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[3] The main metabolic pathway observed is sulfoxidation.[3] The apparent Michaelis-Menten constant (Km,app) for sulfoxidation in human liver microsomes is approximately 4 to 5 µM.[3] The involvement of CYP3A4/5 is further supported by the potent inhibition of this compound sulfoxidation by the CYP3A4/5 inhibitor ketoconazole, with an IC50 of 7 nM.[3]

Preclinical Efficacy

This compound has demonstrated efficacy in various preclinical models of pain and inflammation. In a rat model of osteoarthritis induced by medial meniscal transection, oral administration of this compound at doses of 0.6, 2, and 6 mg/kg/day reversed both tactile allodynia and weight-bearing deficits.[4] Furthermore, it showed antihyperalgesic activity in acute (carrageenan-induced) and chronic (complete Freund's adjuvant-induced) inflammatory pain models.[4] Following stimulation with complete Freund's adjuvant, elevated levels of leukotriene B4 in the brain were reversed by treatment with this compound.[4]

Conclusion

This compound is a potent and orally active non-redox 5-lipoxygenase inhibitor with a well-defined mechanism of action. Its efficacy in both cellular and in vivo models of inflammation and pain underscores its therapeutic potential. The detailed pharmacological profile and experimental methodologies provided in this guide offer a valuable resource for researchers and drug development professionals working on novel anti-inflammatory agents targeting the 5-lipoxygenase pathway. Further clinical investigation is warranted to fully elucidate the therapeutic utility of this compound in human inflammatory diseases.

References

Methodological & Application

Application Notes and Protocols for CJ-13,610 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays to characterize the activity of CJ-13,610, a potent and selective inhibitor of 5-lipoxygenase (5-LOX). The included methodologies are intended to guide researchers in the accurate assessment of this compound's inhibitory effects on the 5-LOX pathway.

Introduction

This compound is a novel, orally active, non-redox, and non-iron chelating inhibitor of 5-lipoxygenase (5-LOX)[1][2]. As a critical enzyme in the arachidonic acid cascade, 5-LOX catalyzes the initial steps in the biosynthesis of pro-inflammatory leukotrienes[1]. Inhibition of this pathway is a key therapeutic strategy for inflammatory diseases. This compound acts as a competitive inhibitor with respect to the arachidonic acid substrate[3]. This document outlines detailed protocols for cell-based and cell-free in vitro assays to quantify the inhibitory potency of this compound.

Data Presentation

The inhibitory activity of this compound has been quantified in various in vitro assay systems. The following tables summarize the key potency data.

Table 1: Inhibitory Potency of this compound in a Cell-Based Assay

| Cell Type | Stimulus | Substrate (Arachidonic Acid) | IC₅₀ (nM) |

| Human Polymorphonuclear Leukocytes (PMNLs) | Ionophore A23187 (2.5 µM) | Endogenous | ~70[3][4] |

| Human Polymorphonuclear Leukocytes (PMNLs) | Ionophore A23187 (2.5 µM) | 2 µM (exogenous) | 280[3] |

| Human Polymorphonuclear Leukocytes (PMNLs) | Ionophore A23187 (2.5 µM) | 100 µM (exogenous) | ~900[3] |

Table 2: Inhibitory Potency of this compound in a Cell-Free Enzyme Assay

| Assay Condition | Peroxide Tone | IC₅₀ (µM) |

| Cell-free 5-LOX | Reducing conditions (with peroxidase) | 0.3[4] |

| Cell-free 5-LOX | Non-reducing conditions | > 30[4] |

Signaling Pathway

The diagram below illustrates the 5-lipoxygenase pathway and the point of inhibition by this compound.

Experimental Protocols

Cell-Based 5-LOX Inhibition Assay in Human PMNLs

This protocol describes the procedure to measure the inhibitory effect of this compound on 5-LOX product formation in intact human polymorphonuclear leukocytes (PMNLs).

Workflow Diagram:

a. Materials:

-

Freshly drawn human blood with anticoagulant (e.g., heparin)

-

Density gradient medium (e.g., Ficoll-Paque)

-

Phosphate Buffered Saline (PBS)

-

PGC Buffer (Phosphate-buffered saline with 1 g/L glucose and 1 mM CaCl₂)

-

This compound

-

Calcium Ionophore A23187

-

Arachidonic Acid (AA)

-

Solid Phase Extraction (SPE) columns

-

HPLC system with a UV detector

b. Isolation of Human PMNLs:

-

Dilute fresh, anticoagulated human blood 1:1 with PBS.

-

Carefully layer the diluted blood over a density gradient medium.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

After centrifugation, aspirate and discard the upper layers containing plasma and mononuclear cells.

-

Collect the cell pellet at the bottom, which contains erythrocytes and PMNLs.

-

Lyse the red blood cells using a hypotonic lysis buffer or an ammonium chloride solution.

-

Wash the remaining PMNL pellet with PBS and centrifuge at 200 x g for 5 minutes.

-

Resuspend the PMNLs in PGC buffer and determine the cell concentration using a hemocytometer. Adjust the concentration to 7.5 x 10⁶ cells/mL.

c. Inhibition Assay:

-

In a microcentrifuge tube, add the desired concentrations of this compound (dissolved in a suitable solvent like DMSO) to 1 mL of the PMNL suspension (7.5 x 10⁶ cells).

-

Pre-incubate the mixture for 15 minutes at 37°C.

-

Initiate the reaction by adding the calcium ionophore A23187 to a final concentration of 2.5 µM. For experiments investigating competitive inhibition, add exogenous arachidonic acid at the desired concentration (e.g., 2 µM to 100 µM) at this step.

-

Incubate for an additional 10 minutes at 37°C.

-

Terminate the reaction by placing the tubes on ice and adding an appropriate stop solution (e.g., methanol).

d. Product Extraction and Analysis:

-

Acidify the samples to pH 3-4.

-

Extract the 5-LOX products (e.g., LTB₄ and 5-HETE) using solid-phase extraction (SPE) columns.

-

Elute the products from the SPE column.

-

Evaporate the eluate to dryness and reconstitute in the HPLC mobile phase.

-

Analyze the samples by reverse-phase HPLC, monitoring the absorbance at appropriate wavelengths (e.g., 235 nm for HETEs and 280 nm for LTB₄)[2].

-

Quantify the peak areas corresponding to the 5-LOX products.

e. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Cell-Free 5-LOX Enzyme Assay

This protocol describes a method to assess the direct inhibitory effect of this compound on purified or partially purified 5-LOX enzyme.

a. Materials:

-

Purified or recombinant 5-LOX enzyme

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl₂ and 2 mM ATP)

-

This compound

-

Arachidonic Acid (AA)

-

A source of peroxidase (for assays under reducing conditions)

-

Spectrophotometer or fluorometer

b. Inhibition Assay (Fluorometric Method):

-